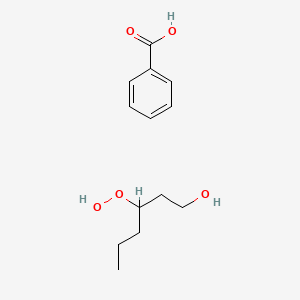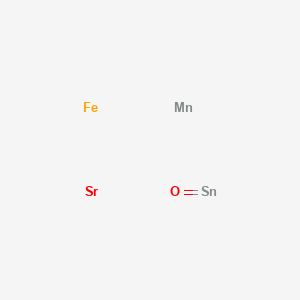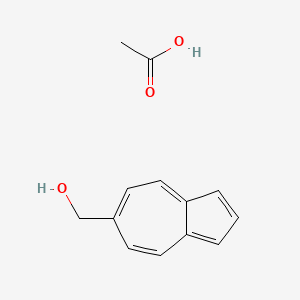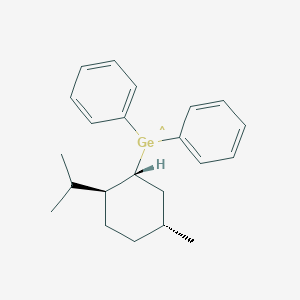
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with dicyanomethyl and trinitro groups, as well as a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in advanced materials and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the introduction of the dicyanomethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the fluorene derivative to yield the target compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials with specific electronic properties.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of high-performance polymers and explosives due to its energetic properties.
Wirkmechanismus
The mechanism of action of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dicyanomethyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having nitro groups but lacks the dicyanomethyl and carboxylic acid groups.
9-Fluorenone: Shares the fluorene backbone but lacks the nitro and dicyanomethyl groups.
Picric Acid: Contains nitro groups and a phenolic group, differing in the core structure and functional groups.
Uniqueness
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing nitro and dicyanomethyl groups, along with the carboxylic acid group, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
566921-38-8 |
|---|---|
Molekularformel |
C17H7N5O8 |
Molekulargewicht |
409.3 g/mol |
IUPAC-Name |
9-(dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C17H7N5O8/c18-5-7(6-19)14-10-1-8(20(25)26)3-12(17(23)24)15(10)16-11(14)2-9(21(27)28)4-13(16)22(29)30/h1-4,7,14H,(H,23,24) |
InChI-Schlüssel |
MYVSBJZWRBWCDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(C#N)C#N)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)

![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)


![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
